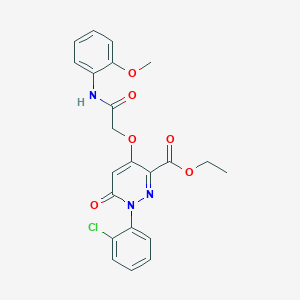
Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O6 and its molecular weight is 457.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Dihydropyridazine core : This structure is often associated with various pharmacological effects.
- Chlorophenyl and methoxyphenyl substituents : These groups may enhance lipophilicity and influence receptor interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 7.12 | Induces cytochrome c release, activates caspase pathway | |
| Various | 0.25 - 0.58 | Inhibits tumor cell proliferation via multiple pathways |
The compound exhibits a dose-dependent increase in apoptosis, with optimal effects observed after 24 hours of exposure. The mechanism involves the disruption of mitochondrial function and subsequent activation of apoptotic pathways.
The biological activity of the compound can be attributed to several mechanisms:
- Mitochondrial Pathway Activation : The compound promotes the release of cytochrome c from mitochondria into the cytoplasm, triggering the apoptotic cascade.
- Inhibition of Migration and Invasion : It has been shown to reduce the expression of migration-related genes such as matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), which are critical for tumor metastasis .
- Modulation of Signaling Pathways : The compound appears to inhibit phospho-AKT and β-catenin expression, both of which are involved in cell survival and proliferation signaling pathways .
Case Studies
A series of experiments were conducted to evaluate the compound's effectiveness against various cancer cell lines:
- Case Study 1 : In vitro studies on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil.
- Case Study 2 : Additional tests on other cell lines (e.g., RKO) confirmed its potency, showing IC50 values ranging from 8.22 to 9.95 µM, indicating superior efficacy compared to traditional agents .
属性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(2-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)16-10-6-4-8-14(16)23)32-13-19(27)24-15-9-5-7-11-17(15)30-2/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLLBEMUSKWQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














